1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea
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Description
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of various diseases. In
Scientific Research Applications
Chemical Interactions and Complexation
Research on related pyrid-2-yl ureas has demonstrated their ability to undergo conformational isomerism and bind to cytosine with significant binding constants. The study of substituent effects on these ureas reveals insights into intramolecular hydrogen bonding and intermolecular complexation, which could have implications for the design of molecular recognition systems and drug design strategies. For instance, electron-withdrawing substituents enhance cytosine complexation, indicating potential applications in nucleic acid targeting and sensor development (Chien et al., 2004).
Heterocyclic Compound Synthesis
The synthesis of pyrazolo-annelated heterocyclic ring compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines, highlights the versatility of pyrazolyl and pyridyl ureas in constructing complex molecular architectures. These compounds are synthesized via Friedlander condensation, indicating their potential in medicinal chemistry for the development of novel therapeutic agents (Jachak et al., 2007).
Organocatalysis and Green Chemistry
Ureas have been identified as effective organocatalysts in multicomponent reactions, leading to the synthesis of densely functionalized heterocycles. The use of urea as a low-cost and environmentally benign catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles demonstrates the application of these compounds in sustainable chemistry practices. This approach aligns with the principles of green chemistry by utilizing water as a solvent and room temperature conditions, which could be relevant for industrial synthesis processes (Brahmachari & Banerjee, 2014).
Supramolecular Chemistry
The formation of supramolecular complexes through self-assembly of urea derivatives with aromatic acids shows the potential of these compounds in the design of new materials. These complexes, characterized by X-ray diffraction and infrared spectroscopy, utilize hydrogen bonding to form polymeric structures. This research area could lead to the development of novel materials with specific mechanical, optical, or electronic properties, useful in nanotechnology and materials science (Smith et al., 1997).
properties
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-6-2-5-9-20(16)25-22(28)24-15-18-14-21(17-10-12-23-13-11-17)27(26-18)19-7-3-4-8-19/h2,5-6,9-14,19H,3-4,7-8,15H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZNUBYUYPJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea |
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